molecular formula C5H4O5 B2488395 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1782272-74-5

3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B2488395
CAS RN: 1782272-74-5
M. Wt: 144.082
InChI Key: SQTWQYUHQOQHNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds involves strategic methods to construct the bicyclic skeleton efficiently. For instance, a study detailed the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, through a process that significantly shortens known literature procedures for synthesizing these unnatural amino acids (Bakonyi et al., 2013). Such methods often involve diastereomeric salt formation, chromatography on chiral stationary phases, and ab initio calculations to understand selectivity.

Molecular Structure Analysis

The molecular structure of compounds within this family often features a tight bicyclic framework that imposes conformational restrictions, influencing their reactivity and interaction with biological targets. The stereochemistry plays a crucial role in determining the molecule's biological activity and chemical behavior. Analytical techniques such as X-ray crystallography provide insights into the spatial arrangement of atoms (Kashani et al., 2017).

Chemical Reactions and Properties

The reactivity of such bicyclic compounds involves various chemical transformations, including cyclopropanation, intramolecular cyclization, and esterification, to introduce functional groups or modify the existing ones. These reactions are pivotal in generating derivatives with potential biological activity or for further synthetic modifications (Gan et al., 2013).

Scientific Research Applications

Core Structure Utilization in Molecular Design

The bicyclo[3.1.0]hexane core structure and its heteroanalogues have been utilized as crucial components in the design of small molecules with a range of biological activities. These structures serve as locked analogues for nucleoside building blocks and are integral in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Notably, these structures have been instrumental in the development of potent metabotropic glutamate receptor antagonists and agonists by embedding amino acid units like glutamate into the bicyclo[3.1.0]hexane scaffold, achieving specific extended conformations (Jimeno et al., 2011).

Stereoselective Synthesis and Optical Resolution

The synthesis of various stereoisomers of compounds incorporating the bicyclo[3.1.0]hexane structure demonstrates the versatility and adaptability of this chemical backbone. Notably, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the ability to achieve pure cis or trans acids and the capability of optical resolution through various methods. These synthetic advancements underscore the potential of the bicyclo[3.1.0]hexane core in creating a diverse array of molecular entities with precise stereochemical control (Bakonyi et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O5/c6-4(7)1-2-3(1)10-5(8)9-2/h1-3H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTWQYUHQOQHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C1OC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid

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